REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][OH:8])[N:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].[O:16]1CCO[CH2:18][CH2:17]1>>[C:9]([O:8][CH2:7][C:5]1[N:6]=[C:2]([NH:1][C:17](=[O:16])[CH3:18])[S:3][CH:4]=1)(=[O:11])[CH3:10]
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Name
|
|
Quantity
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17 g
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Type
|
reactant
|
Smiles
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NC=1SC=C(N1)CO
|
Name
|
|
Quantity
|
927 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After the solvent was evaporated
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Type
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ADDITION
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Details
|
300 mL saturated sodium bicarbonate was added to the flask
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Type
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EXTRACTION
|
Details
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The mixture was extracted twice with 200 mL EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
WASH
|
Details
|
the remaining residue was washed with hexane and ether three times each
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1N=C(SC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |